PQR620

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PQR620は、ラパマイシン標的タンパク質複合体1および2の強力かつ選択的な阻害剤です。この化合物は、血脳関門を通過する能力で知られており、経口生物学的利用能があります。 前臨床研究では、特にさまざまなリンパ腫モデルにおいて、抗腫瘍活性を示し、その可能性が示されています .

科学的研究の応用

PQR620 has been extensively studied for its anti-tumor activity. It has shown significant potential in preventing cancer cell growth in a panel of 56 lymphoma cell lines . The compound is largely cytostatic, but when combined with the BCL2 inhibitor venetoclax, it leads to cytotoxicity . This compound has also been evaluated for its potential in treating neurological disorders due to its ability to penetrate the blood-brain barrier .

作用機序

PQR620は、ラパマイシン標的タンパク質複合体1および2を阻害することで、その効果を発揮します。 この阻害は、細胞の成長と代謝に不可欠なホスホイノシチド3-キナーゼとタンパク質キナーゼBのシグナル伝達カスケードを阻害します . この化合物は、両方の複合体を阻害する能力により、さまざまな癌や神経疾患の貴重な治療薬となります .

類似の化合物との比較

This compoundは、ビミラリシブの合理的に設計された誘導体であり、トリフルオロメチル基がジフルオロメチル基に置換され、モルフォリノ基がオキソ-アザビシクロ部分に置換されています . シロリムス、エベロリムス、テムシロリムスなどの他の阻害剤と比較して、this compoundはより高い効力と選択性を示しています . その他の類似の化合物には、INK128、CC223、AZD2014などがありますが、this compoundは酵素の触媒ドメインに対してより高い親和性を示しています .

生化学分析

Biochemical Properties

PQR620 potently binds to its target (Kd = 6 nM) and shows excellent selectivity . It is a highly potent and selective inhibitor of mTORC1/2 . It interacts with the mTOR signaling pathway, which plays a fundamental role in cell proliferation, differentiation, growth, and survival .

Cellular Effects

This compound inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis . It demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .

Molecular Mechanism

This compound is a morpholino-triazinyl derivative, a potent and selective mTOR inhibitor . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .

Temporal Effects in Laboratory Settings

In A2058 melanoma cells, this compound demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Dosage Effects in Animal Models

The anti-tumor activity of this compound was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure .

Metabolic Pathways

This compound is involved in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is an important therapeutic target for lymphomas .

Transport and Distribution

The physico-chemical properties of this compound result in good oral bioavailability and excellent brain penetration .

Subcellular Localization

This compound is a brain penetrant dual TORC1/2 inhibitor . It is present in two complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), which differ for the presence of additional proteins .

準備方法

PQR620の合成は、わずか4つのステップを含む堅牢な合成ルートを含み、前臨床試験に必要な量に迅速にアクセスできます . 調製方法は、ヒンジ領域と親和性結合モチーフの体系的な変異を含み、this compoundをモルフォリノ-トリアジニル誘導体として特定しました。

化学反応の分析

PQR620は、タンパク質キナーゼBの阻害やリボソームタンパク質S6のリン酸化など、さまざまな化学反応を起こします。 酵素結合アッセイでは、ラパマイシン標的タンパク質に対して、ホスホイノシチド3-キナーゼアルファよりも1000倍以上の選択性を示します . この化合物は、幅広いキナーゼや関連のない受容体酵素およびイオンチャネルに対して優れた選択性を示しています .

科学研究への応用

This compoundは、その抗腫瘍活性について広く研究されています。 56のリンパ腫細胞株のパネルにおいて、癌細胞の増殖を抑制する可能性が示されています . この化合物は主に細胞静止性ですが、BCL2阻害剤であるベネトクラックスと組み合わせると、細胞毒性をもたらします . This compoundは、血脳関門を通過する能力により、神経疾患の治療における可能性についても評価されています .

類似化合物との比較

PQR620 is a rationally designed derivative of bimiralisib, where the trifluoromethyl group is substituted by a difluoromethyl group, and its morpholino groups are substituted with oxo-azabicyclo moieties . Compared to other inhibitors like sirolimus, everolimus, and temsirolimus, this compound shows higher efficacy and selectivity . Other similar compounds include INK128, CC223, and AZD2014, but this compound has demonstrated higher affinity for the enzymatic catalytic domain .

特性

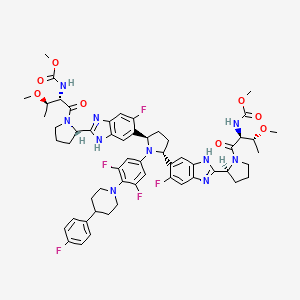

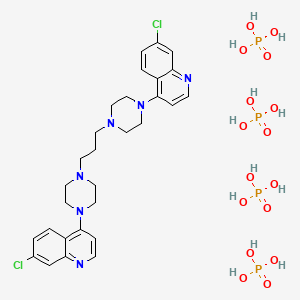

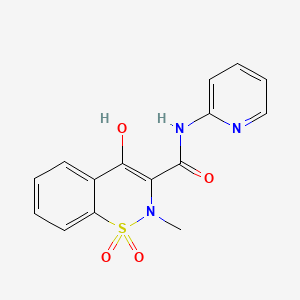

IUPAC Name |

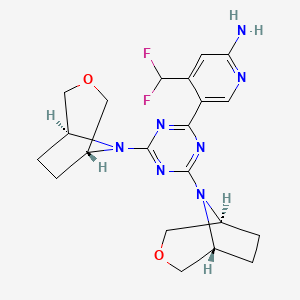

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDKPWVVBKHRDK-KPWCQOOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。